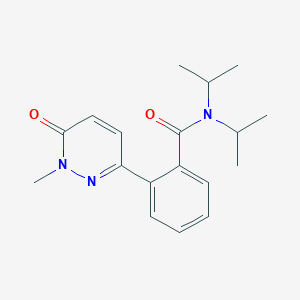

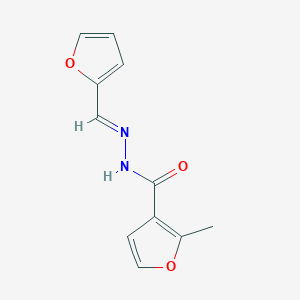

![molecular formula C17H23N3O B5550284 2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)

2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinolinol derivatives, including structures similar to the specified compound, often involves complex reactions highlighting the compound's potential as positive inotropic agents or in neuroleptic drug development. For instance, derivatives of (1-piperazinyl)-2(1H)-quinolinone have been synthesized and examined for their activities on the heart, showcasing their potential inotropic effects (Tominaga et al., 1984; Banno et al., 1988).

Molecular Structure Analysis

The molecular structure of quinolinol derivatives, including those with piperazinyl groups, has been extensively studied to understand their binding and interaction profiles. Such analyses are crucial in determining their pharmacological potential and understanding their mechanism of action on a molecular level. However, specific details on the molecular structure analysis of “2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol” were not directly found in the reviewed literature.

Chemical Reactions and Properties

The chemical reactivity of quinolinol derivatives typically involves interactions with biological targets, such as dopamine receptors, indicating their potential utility in various therapeutic areas. Some derivatives have been identified as mixed dopamine D2/D4 receptor antagonists (Zhao et al., 2000). The precise chemical reactions and properties often depend on the substituents present in the molecule.

Wissenschaftliche Forschungsanwendungen

Mammalian Enzyme Interactions

A study explored the effects of substituents on the C-7 piperazine ring of fluoroquinolones on mammalian topoisomerase II and DNA gyrase. The positioning of methyl groups on the C-7 piperazine ring was found to influence the potency against the mammalian enzyme. It was observed that the cis-3,5-dimethyl configuration did not stimulate enzyme-mediated DNA cleavage at lower drug concentrations, whereas the trans configuration was active at significantly lower levels. This suggests that the structural configuration of the piperazine ring in compounds like 2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol could have selective effects on mammalian enzymes, which might be leveraged in drug design (T. Gootz et al., 1994).

Antimicrobial Applications

Another research focused on the synthesis of s-Triazine-Based Thiazolidinones as Antimicrobial Agents, including derivatives linked with 1-pyridin-2-yl-piperazine. These compounds were evaluated for their antimicrobial activity against a variety of bacteria and fungi. The study highlights the potential of using structural analogues of 2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol in developing new antimicrobial agents (Divyesh Patel et al., 2012).

Neuropharmacological Effects

A series of ω-(4-phenyl-1-piperazinyl)-alkoxy-2 (1H)-quinolinone derivatives were synthesized and tested for anti-methamphetamine and anti-epinephrine activities, aiming to develop a novel neuroleptic drug. These derivatives showed potent antimethamphetamine activity and high anti-epinephrine potency, depending on the substituents on the phenyl group in the 4-phenyl-1-piperazinyl moiety. This indicates the potential of 2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol and its analogues in neuropharmacology (K. Banno et al., 1988).

Cytotoxic Activity

Research into the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which include modifications similar to 2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol, revealed potent cytotoxic effects against various cancer cell lines. This study provides insight into the potential application of such compounds in cancer therapy (L. Deady et al., 2003).

Antimicrobial Activity of Metal Chelates

A study synthesized and characterized 5-(4-methyl piperazinyl methylene)-8-hydroxy quinoline and its metal chelates, investigating their antimicrobial activity. The findings suggest that metal chelates of compounds structurally related to 2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol could offer a novel approach to developing antimicrobial agents (I. Patel & I. Vohra, 2006).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,6-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-12-4-5-16-14(10-12)17(21)15(13(2)18-16)11-20-8-6-19(3)7-9-20/h4-5,10H,6-9,11H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFVMACQBOAPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCN(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)

![7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5550243.png)

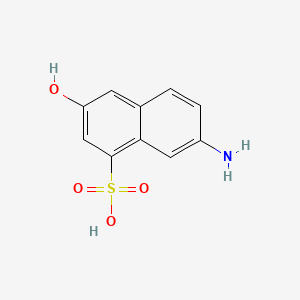

![3-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5550263.png)

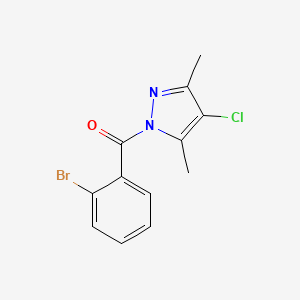

![1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5550276.png)

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)

![(3R*,4S*)-1-[(2'-methoxybiphenyl-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5550301.png)

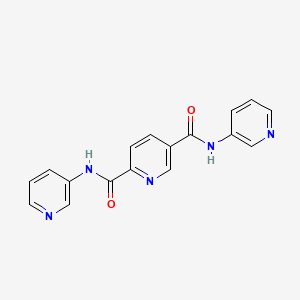

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)

![4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5550308.png)